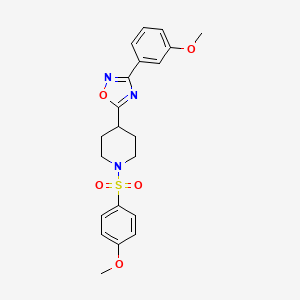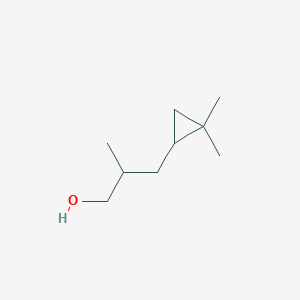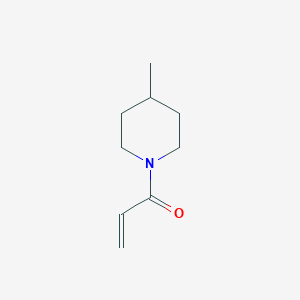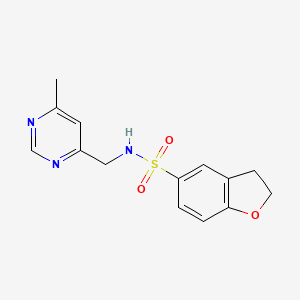methanone N-phenylhydrazone CAS No. 306977-42-4](/img/structure/B2575288.png)
[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone N-phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a phenyl group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound could potentially have similar applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The pyridinyl group, for example, is a six-membered ring with one nitrogen atom, while the phenyl group is a six-membered carbon ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their solubility and stability .Applications De Recherche Scientifique
Environmental Impact and Remediation of Chlorophenols
Chlorophenols, which share structural similarities with the specified compound through their chlorinated aromatic components, have been studied for their environmental impact and remediation strategies. For example, the consequences of chlorophenol contamination in aquatic environments have been evaluated, revealing moderate toxicity to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. The study highlights the importance of understanding the environmental fate and remediation strategies for such compounds (Krijgsheld & Gen, 1986).
Treatment of Wastewater Containing Toxic Pollutants
Research on the treatment of high-strength wastewater from the pesticide production industry, which often contains toxic pollutants including chlorophenols, provides insight into the removal mechanisms of such compounds. Biological processes and granular activated carbon have been shown to effectively remove these compounds, indicating potential pathways for mitigating the environmental impact of similar chlorinated organic compounds (Goodwin et al., 2018).
Application of Redox Mediators in Organic Pollutant Treatment
The use of enzymes in the presence of redox mediators for the degradation of recalcitrant organic pollutants presents a novel approach to environmental remediation. This enzymatic method shows promise for enhancing the degradation efficiency of compounds that are structurally complex or resistant to breakdown, suggesting a potential research avenue for the degradation or transformation of the specified compound (Husain & Husain, 2007).
Methanotrophic Bacteria for Biopolymer Production
Methanotrophs, which utilize methane as their carbon source, have been explored for their ability to produce biopolymers such as poly-3-hydroxybutyrate. This research angle might be relevant for exploring the biosynthesis of complex organic compounds, including those similar to the specified chemical, leveraging methanotrophic bacteria's unique metabolic pathways (Kubaczyński et al., 2019).
These studies underscore the relevance of understanding the environmental interactions, degradation mechanisms, and potential biotechnological applications of complex chlorinated organic compounds. Further research could illuminate specific applications of "3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone" in these contexts.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F3N3/c20-12-6-7-14(15(21)9-12)17(28-27-13-4-2-1-3-5-13)18-16(22)8-11(10-26-18)19(23,24)25/h1-10,27H/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNZPOZOSGWPK-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=C(C=C(C=C2)Cl)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)


![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)